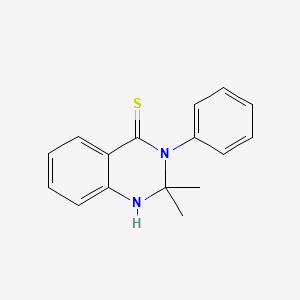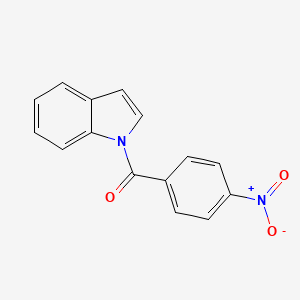
(1H-indol-1-yl)(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-indol-1-yl)(4-nitrophenyl)methanone is a compound that features an indole ring attached to a nitrophenyl group via a methanone linkage. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of (1H-indol-1-yl)(4-nitrophenyl)methanone typically involves the reaction of indole derivatives with nitrobenzoyl chlorides under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
(1H-indol-1-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, converting the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Scientific Research Applications
(1H-indol-1-yl)(4-nitrophenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (1H-indol-1-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors, influencing biological pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling processes, leading to its observed biological effects . The nitrophenyl group can also participate in electron transfer reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
(1H-indol-1-yl)(4-nitrophenyl)methanone can be compared with other indole derivatives such as:
(1H-indol-3-yl)(4-nitrophenyl)methanone: Similar structure but with the indole ring substituted at the 3-position.
(1H-indol-1-yl)(4-methoxyphenyl)methanone: Contains a methoxy group instead of a nitro group, leading to different reactivity and applications.
(1H-indol-1-yl)(4-chlorophenyl)methanone:
Properties
CAS No. |
22958-05-0 |
|---|---|
Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
indol-1-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H10N2O3/c18-15(12-5-7-13(8-6-12)17(19)20)16-10-9-11-3-1-2-4-14(11)16/h1-10H |
InChI Key |
DGDZMLHVARJZHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



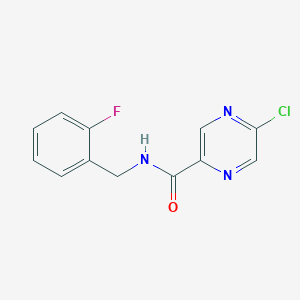

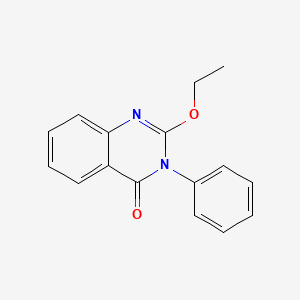
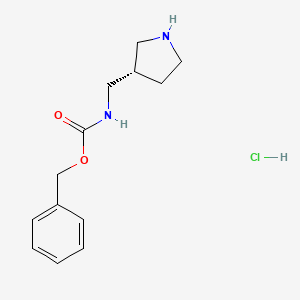

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)
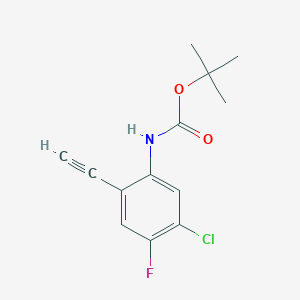
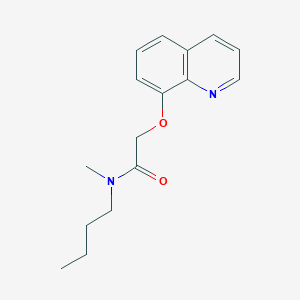
![Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)


